2-Hydrazinyl-4-(2,4,5-trimethylphenyl)thiazole
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Overview
Description
2-Hydrazinyl-4-(2,4,5-trimethylphenyl)thiazole is a heterocyclic compound with the molecular formula C12H15N3S. It is a member of the thiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-4-(2,4,5-trimethylphenyl)thiazole typically involves the reaction of 2,4,5-trimethylphenylthiazole with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-4-(2,4,5-trimethylphenyl)thiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
2-Hydrazinyl-4-(2,4,5-trimethylphenyl)thiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-4-(2,4,5-trimethylphenyl)thiazole involves its interaction with specific molecular targets and pathways. The compound can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems. The exact mechanism depends on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
2-Hydrazino-4-phenylthiazole: Another thiazole derivative with similar chemical properties.
Thiazole acrylonitrile derivatives: Compounds with a thiazole ring and acrylonitrile group, known for their diverse biological activities.
Uniqueness
2-Hydrazinyl-4-(2,4,5-trimethylphenyl)thiazole is unique due to its specific hydrazinyl and trimethylphenyl substituents, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various scientific research and industrial applications .
Properties
Molecular Formula |
C12H15N3S |
---|---|
Molecular Weight |
233.33 g/mol |
IUPAC Name |
[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]hydrazine |
InChI |
InChI=1S/C12H15N3S/c1-7-4-9(3)10(5-8(7)2)11-6-16-12(14-11)15-13/h4-6H,13H2,1-3H3,(H,14,15) |
InChI Key |
KSHDFYMMVAJOTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)C2=CSC(=N2)NN)C |
Origin of Product |
United States |
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